molecular formula C15H21N3O2 B583041 1-Boc-3-[(dimethylamino)methyl]-7-azaindole CAS No. 144657-65-8

1-Boc-3-[(dimethylamino)methyl]-7-azaindole

Cat. No.: B583041
CAS No.: 144657-65-8
M. Wt: 275.352
InChI Key: ZNJZRJCULHGHCM-UHFFFAOYSA-N
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Description

1-Boc-3-[(dimethylamino)methyl]-7-azaindole, also known as 1-tert-Butoxycarbonyl-3-[(dimethylamino)methyl]-7-azaindole, is a chemical compound with the molecular formula C15H21N3O2 and a molecular weight of 275.35 g/mol . This compound is a derivative of azaindole, which is a heterocyclic aromatic organic compound. The presence of the tert-butoxycarbonyl (Boc) protecting group and the dimethylamino methyl group makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

1-Boc-3-[(dimethylamino)methyl]-7-azaindole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is hazardous if ingested, causes skin and eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Preparation Methods

The synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control parameters.

Chemical Reactions Analysis

1-Boc-3-[(dimethylamino)methyl]-7-azaindole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing rapid degradation. The dimethylamino methyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Boc-3-[(dimethylamino)methyl]-7-azaindole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity, stability, and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-[(dimethylamino)methyl]pyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-15(2,3)20-14(19)18-10-11(9-17(4)5)12-7-6-8-16-13(12)18/h6-8,10H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJZRJCULHGHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677990
Record name tert-Butyl 3-[(dimethylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144657-65-8
Record name tert-Butyl 3-[(dimethylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-3-[(Dimethylamino)methyl]-7-azaindole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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